molecular formula C13H10Cl4N2OS B5119285 THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE

Cat. No.: B5119285
M. Wt: 384.1 g/mol
InChI Key: LDIXXNUTMYZROJ-UHFFFAOYSA-N
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Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE typically involves multi-step organic reactions. One possible route could involve the chlorination of a precursor compound followed by amide formation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiol derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of thiophene compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits desirable pharmacological properties.

Industry

In the industrial sector, thiophene derivatives are used in the production of advanced materials, such as conductive polymers and organic semiconductors. This compound could find applications in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene core and may exhibit similar chemical properties.

    Chlorinated amides: Compounds with similar amide and chlorinated structures could be compared for their reactivity and applications.

Uniqueness

The uniqueness of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLAMINO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl4N2OS/c14-8-3-5-9(6-4-8)18-12(13(15,16)17)19-11(20)10-2-1-7-21-10/h1-7,12,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIXXNUTMYZROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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